molecular formula C21H23NO B14732183 ([1,1'-Biphenyl]-4-yl)(1-cyclohexylaziridin-2-yl)methanone CAS No. 6372-55-0

([1,1'-Biphenyl]-4-yl)(1-cyclohexylaziridin-2-yl)methanone

Cat. No.: B14732183
CAS No.: 6372-55-0
M. Wt: 305.4 g/mol
InChI Key: WTYDVRXJZZWOPH-UHFFFAOYSA-N
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Description

([1,1’-Biphenyl]-4-yl)(1-cyclohexylaziridin-2-yl)methanone: is a complex organic compound that features a biphenyl group attached to a cyclohexylaziridine moiety through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-4-yl)(1-cyclohexylaziridin-2-yl)methanone typically involves the following steps:

    Formation of Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halobenzene and a phenylboronic acid in the presence of a palladium catalyst.

    Synthesis of Cyclohexylaziridine: The cyclohexylaziridine moiety can be prepared by reacting cyclohexylamine with an epoxide under basic conditions.

    Coupling Reaction: The final step involves coupling the biphenyl group with the cyclohexylaziridine through a methanone linkage, which can be achieved using a Friedel-Crafts acylation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the coupling reactions and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aziridine ring, leading to the formation of oxaziridines.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products:

    Oxidation: Formation of oxaziridines.

    Reduction: Formation of alcohols.

    Substitution: Introduction of nitro, sulfonyl, or other functional groups onto the biphenyl rings.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Material Science: It can be incorporated into polymers to enhance their mechanical and thermal properties.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: Its structural properties make it a candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry:

    Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which ([1,1’-Biphenyl]-4-yl)(1-cyclohexylaziridin-2-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The biphenyl group can engage in π-π stacking interactions, while the aziridine ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Uniqueness: ([1,1’-Biphenyl]-4-yl)(1-cyclohexylaziridin-2-yl)methanone is unique due to the presence of both a biphenyl group and a cyclohexylaziridine moiety, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

CAS No.

6372-55-0

Molecular Formula

C21H23NO

Molecular Weight

305.4 g/mol

IUPAC Name

(1-cyclohexylaziridin-2-yl)-(4-phenylphenyl)methanone

InChI

InChI=1S/C21H23NO/c23-21(20-15-22(20)19-9-5-2-6-10-19)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1,3-4,7-8,11-14,19-20H,2,5-6,9-10,15H2

InChI Key

WTYDVRXJZZWOPH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CC2C(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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